molecular formula C25H22N6O2 B10930520 6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930520
M. Wt: 438.5 g/mol
InChI Key: GUTYDECPLKBQSZ-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent, and it is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H22N6O2/c1-30-24-21(16-28-30)20(14-22(29-24)17-8-10-19(33-2)11-9-17)25(32)26-15-18-6-3-4-7-23(18)31-13-5-12-27-31/h3-14,16H,15H2,1-2H3,(H,26,32)

InChI Key

GUTYDECPLKBQSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=C4N5C=CC=N5

Origin of Product

United States

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